4-Benzyl-2-bromothiazole

Overview

Description

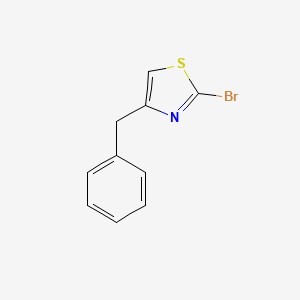

4-Benzyl-2-bromothiazole is a heterocyclic organic compound that features a thiazole ring substituted with a benzyl group at the 4-position and a bromine atom at the 2-position. Thiazoles are known for their aromaticity and are commonly found in various biologically active molecules, including pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-bromothiazole typically involves the bromination of 4-benzylthiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-bromothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

Nucleophilic Substitution: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include de-brominated thiazoles or modified thiazole rings

Scientific Research Applications

Medicinal Chemistry

4-Benzyl-2-bromothiazole and its derivatives are being explored for their potential as therapeutic agents. The thiazole ring structure is known for conferring various biological activities, making these compounds valuable in drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted that certain thiazole derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15.6 to 125 µg/mL against E. coli and Candida albicans .

Anticancer Properties

The compound has also been assessed for anticancer potential. Some studies have reported that thiazole derivatives can inhibit cancer cell growth through apoptosis induction in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells . The mechanism often involves the modulation of apoptotic pathways, indicating a promising avenue for cancer therapy.

Agricultural Applications

This compound has been investigated for its potential use in agriculture, particularly as a pesticide or fungicide. The thiazole ring is known for its ability to interact with biological systems, which can be harnessed for protecting crops from diseases.

Fungicidal Activity

Thiazole compounds have shown efficacy as systemic fungicides against a variety of plant pathogens. For example, they can prevent diseases such as scab in pears and anthracnose in various fruits . The structural characteristics of this compound may enhance its effectiveness compared to other agricultural chemicals.

Material Science

In addition to biological applications, this compound is being explored for its potential use in material science, particularly in the development of novel materials with unique properties.

Nanotechnology

The integration of thiazole compounds into nanotechnology applications is an emerging field. Thiazoles can serve as building blocks for creating nanoparticles that exhibit specific functionalities, such as enhanced drug delivery systems or biosensors . The unique chemical properties of this compound could lead to innovative applications in biomedicine and environmental sensing.

Case Studies

Mechanism of Action

The mechanism of action of 4-Benzyl-2-bromothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The bromine atom can also enhance the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

4-Benzylthiazole: Lacks the bromine atom at the 2-position, resulting in different reactivity and biological activity.

2-Bromo-4-methylthiazole: Substituted with a methyl group instead of a benzyl group, leading to variations in chemical properties and applications.

4-Phenyl-2-bromothiazole: Features a phenyl group instead of a benzyl group, affecting its steric and electronic properties

Uniqueness

4-Benzyl-2-bromothiazole is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents allows for versatile applications in various fields of research and industry .

Biological Activity

4-Benzyl-2-bromothiazole is a compound belonging to the thiazole family, characterized by its unique structural features that contribute to its biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring with a bromine atom at the 2-position and a benzyl group at the 4-position. This specific arrangement is believed to enhance its biological activity compared to other thiazole derivatives.

| Property | Details |

|---|---|

| Molecular Formula | |

| Structural Features | Thiazole ring, bromine substitution, benzyl group |

| Biological Activities | Antimicrobial, anticancer, anti-inflammatory |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures possess minimum inhibitory concentrations (MIC) in the range of 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study:

In a study by Karegoudar et al., a series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that compounds substituted with specific moieties exhibited enhanced activity against both bacterial and fungal strains . This suggests that this compound could potentially serve as a lead compound in developing new antimicrobial agents.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis. Research has indicated that related compounds can inhibit specific molecular targets associated with cancer cell growth.

Research Findings:

A study highlighted that thiazoles could interact with cellular pathways involved in tumorigenesis, leading to apoptosis in cancer cells . The presence of the bromine atom and benzyl group in this compound may enhance its interaction with these targets, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action: The compound may inhibit microbial enzymes or alter membrane permeability.

- Anticancer Mechanism: It can induce apoptosis by activating caspases or inhibiting cell cycle progression.

- Anti-inflammatory Effects: It may reduce the production of inflammatory mediators by interfering with signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Benzyl-2-bromothiazole, and how can purity be optimized?

- Methodology :

- Synthesis : Bromination of 4-benzylthiazole using bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux. Catalytic Lewis acids like FeCl₃ may enhance regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixture) to isolate the product.

- Yield Optimization : Monitor reaction progress via TLC. Adjust molar ratios (e.g., 1:1.2 substrate-to-bromine) and temperature (60–80°C) to minimize byproducts.

- Characterization :

- 1H/13C NMR : Key peaks: aromatic protons (δ 7.2–7.5 ppm), thiazole C-Br (δ 120–125 ppm) .

- Melting Point : Compare to literature values (e.g., 192–194°C for analogous brominated aromatics) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Primary Techniques :

- NMR Spectroscopy : 1H NMR for benzyl group protons and thiazole ring protons; 13C NMR for C-Br and aromatic carbons.

- IR Spectroscopy : Confirm C-Br stretch (~550–600 cm⁻¹) and thiazole C=N (~1650 cm⁻¹) .

- Supplementary Methods :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental Analysis : Validate C, H, N, Br content (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Approach :

- Assay Validation : Replicate assays under standardized conditions (e.g., cell line consistency, solvent controls).

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation, which may explain variability in IC₅₀ values .

- Structural Analogs : Compare activity across derivatives to identify SAR trends (e.g., bromine position vs. potency) .

- Case Study : Inconsistent cytotoxicity data may arise from differential solubility; use DMSO stocks with ≤0.1% concentration to avoid solvent interference .

Q. What strategies are effective for optimizing regioselectivity in bromination reactions of thiazole derivatives?

- Experimental Design :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at the 2-position over 5-position .

- Catalyst Selection : FeCl₃ or ZnBr₂ improves selectivity by coordinating to the thiazole nitrogen, directing bromine attack .

- Mechanistic Insight :

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites .

- Kinetic Studies : Monitor reaction intermediates via in situ IR or UV-Vis spectroscopy .

Q. How can researchers address discrepancies between computational predictions and experimental results in thiazole reactivity?

- Troubleshooting :

- Solvent Effects : Include solvation models (e.g., COSMO-RS) in DFT calculations to account for solvent polarity .

- Byproduct Analysis : Use LC-MS to detect unexpected adducts (e.g., di-brominated products) that deviate from predictions .

- Collaborative Workflow : Cross-validate data with crystallography (e.g., single-crystal XRD) to confirm regiochemistry .

Q. Notes

Properties

IUPAC Name |

4-benzyl-2-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIKIPBSSDODGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607170 | |

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73553-79-4 | |

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.